6-((3-fluorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine
説明
特性
IUPAC Name |
6-(3-fluorophenyl)sulfonyl-5,7-dihydropyrrolo[3,4-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FN3O2S/c13-10-2-1-3-11(4-10)19(17,18)16-6-9-5-14-8-15-12(9)7-16/h1-5,8H,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHBYRHJLWNQZRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CN=CN=C2CN1S(=O)(=O)C3=CC=CC(=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
類似化合物との比較
Structural and Functional Comparison with Analogues
Core Structural Variations
The pyrrolo[3,4-d]pyrimidine core is shared among derivatives, but substituents at positions 2, 4, 6, and 7 dictate pharmacological properties. Key analogues include:
Key Observations :
- Sulfonyl vs.
- Chlorinated Derivatives : 2,4-Dichloro substitutions (e.g., 6-benzyl-2,4-dichloro) improve reactivity for further functionalization but may reduce solubility .
- Zopiclone Analogues : Despite structural similarities (fused pyrrolo-pyrimidine), substitutions like piperazinecarboxylate shift activity from kinase inhibition to CNS modulation .
ATR Inhibition Profile
- 7,7-Dimethyl Derivative : Demonstrated potent ATR inhibition (IC₅₀ = 12 nM) and selectivity over related kinases (ATM, DNA-PK) .
- Unsubstituted Core (6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine) : Lacks significant activity, highlighting the necessity of substituents for target engagement .
- Target Compound : Predicted to exhibit enhanced ATR inhibition due to sulfonyl group’s ability to form hydrogen bonds with kinase active sites, analogous to sulfonamide-containing inhibitors .
Other Targets
- Eszopiclone: A pyrrolo[3,4-b]pyrazine derivative with 5-chloro-2-pyridinyl and methylpiperazine groups, acting as a sedative via GABA receptors . This underscores how minor structural changes (pyrimidine vs. pyrazine) alter biological targets.
Physicochemical Properties
Notes:
- Chlorinated analogues exhibit higher lipophilicity, which may enhance membrane permeability but reduce bioavailability .
Q & A
Q. What are the standard synthetic routes for preparing 6-((3-fluorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine?
The synthesis typically involves multi-step reactions, starting with functionalization of the pyrrolo[3,4-d]pyrimidine core. Key steps include sulfonylation using 3-fluorophenylsulfonyl chloride under controlled conditions (e.g., anhydrous solvent, inert atmosphere). Temperature optimization (0–25°C) and stoichiometric ratios are critical to avoid byproducts like over-sulfonylated derivatives. Purification often employs column chromatography or recrystallization .
Q. How is the molecular structure of this compound characterized?
Structural confirmation requires a combination of spectroscopic methods:
- NMR : H and C NMR identify proton environments and carbon connectivity, distinguishing the sulfonyl and fluorophenyl groups.
- LCMS : Validates molecular weight (e.g., [M+H]+ peaks) and purity (e.g., >95% by HPLC) .
- IR Spectroscopy : Confirms sulfonyl (S=O stretch ~1350–1150 cm) and aromatic C-F bonds (~1250 cm) .
Q. What are the known biological targets or activities of pyrrolo[3,4-d]pyrimidine derivatives?
This class exhibits kinase inhibition (e.g., ATR kinase) and enzyme modulation (e.g., FAAH inhibitors). The 3-fluorophenylsulfonyl group enhances target binding via hydrophobic interactions and electron-withdrawing effects. Preclinical studies highlight potential in oncology and neurodegenerative diseases .
Advanced Research Questions
Q. How can substituent effects on the pyrrolo[3,4-d]pyrimidine core be systematically studied to optimize bioactivity?
- Structure-Activity Relationship (SAR) : Synthesize analogs with varied substituents (e.g., chloro, methyl, or methoxy groups) at the 2-, 4-, or 6-positions.
- Computational Modeling : Use docking studies to predict interactions with targets like FAAH or kinases. For example, electron-deficient groups (e.g., sulfonyl) improve binding to ATP pockets .
- In Vitro Assays : Compare IC values across analogs to identify potency trends .
Q. What experimental strategies resolve contradictions in reported solubility or stability data for this compound?
- Controlled Replication : Reproduce experiments under standardized conditions (e.g., pH 7.4 buffer for solubility tests).
- Advanced Analytics : Use dynamic light scattering (DLS) to assess aggregation or degradation in solution.
- Cross-Validation : Compare data across orthogonal methods (e.g., NMR stability assays vs. HPLC purity checks) .
Q. How can reaction yields be improved during scale-up synthesis while maintaining purity?
- Process Optimization : Replace batch reactors with continuous flow systems to enhance mixing and heat transfer.
- Catalyst Screening : Test palladium or copper catalysts for Suzuki couplings or sulfonylation steps.
- In-Line Monitoring : Implement PAT (Process Analytical Technology) tools like FTIR to track reaction progression .
Q. What methodologies identify off-target effects or toxicity in preclinical studies?
- Panel Screening : Use broad-spectrum kinase or GPCR assays to detect unintended interactions.
- Metabolite Profiling : Identify reactive metabolites via liver microsome assays or LC-HRMS.
- In Vivo Toxicity : Assess organ-specific effects (e.g., hepatotoxicity) using histopathology and serum biomarkers .
Methodological Notes
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